molecular formula C11H8ClN3O4 B8037318 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B8037318
M. Wt: 281.65 g/mol
InChI Key: COXYLUCCFHEQDO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a pyrazole-based derivative characterized by a nitro group at position 3, a 4-chlorobenzyl substituent at position 1, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituents such as halogens, nitro groups, and carboxylic acids .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXYLUCCFHEQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrogenation of Pyrazolidin-3-One Precursors

A patented one-pot synthesis (WO2016113741A1) begins with l-(4-chlorophenyl)-pyrazolidin-3-one (II) as the starting material. Dehydrogenation using molecular oxygen or air in the presence of a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) yields l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (III). This intermediate undergoes nitro group introduction via nitration, followed by benzylation with 4-chlorobenzyl bromide under basic conditions.

Key Reaction Conditions:

StepReagents/ConditionsYield
DehydrogenationO₂, DMF, 50–60°C, 5–6 hrs85%
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs78%
Benzylation4-Cl-benzyl bromide, K₂CO₃, DMF, 25°C90%

This method avoids intermediate isolation, enhancing efficiency and reducing costs.

Halogenated Solvent-Mediated Cyclization

Hydrazine Cyclocondensation

A solvent-driven approach (WO2012025469A1) utilizes 1,1,1,3,3-pentafluorobutane to facilitate cyclocondensation. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with 4-chlorobenzylhydrazine in the halogenated solvent, forming the pyrazole core. Subsequent nitration and hydrolysis yield the target compound.

Optimization Insights:

  • Solvent Choice : Halogenated solvents improve regioselectivity (>95%) and reduce side reactions.

  • Temperature Control : Maintaining 0–5°C during hydrazine addition minimizes decomposition.

ParameterOptimal ValueImpact on Yield
Solvent1,1,1,3,3-pentafluorobutane+15%
Reaction Time8 hrsMaximal conversion

Nitro Group Introduction via Electrophilic Aromatic Substitution

Direct Nitration of Pyrazole Intermediates

A two-step protocol involves synthesizing 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid followed by nitration. Nitrating agents like fuming HNO₃ in H₂SO₄ achieve selective C-3 nitration.

Mechanistic Considerations:

  • Electrophilic Attack : The nitro group (NO₂⁺) targets the pyrazole C-3 position due to electronic effects from the carboxylate and benzyl groups.

  • Side Reactions : Over-nitration is mitigated by stoichiometric control (1.1 eq HNO₃).

Nitration MethodNitration YieldPurity
HNO₃/H₂SO₄ (0°C)82%98%
Acetyl Nitrate75%95%

Carboxylic Acid Formation via Ester Hydrolysis

Saponification of Methyl Esters

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes hydrolysis using NaOH (1M) in ethanol/water (1:1) at reflux. This method achieves near-quantitative conversion (>95%) to the carboxylic acid.

Comparative Analysis:

BaseConditionsYield
NaOHReflux, 6 hrs95%
LiOHRT, 24 hrs85%

Alkaline conditions are preferred over acidic hydrolysis to prevent decarboxylation.

Recent Advances in Catalytic Methods

Palladium-Catalyzed Coupling

A 2022 study (RSC Adv.) reports Pd(OAc)₂-mediated coupling of 3-nitro-1H-pyrazole-4-boronic acid with 4-chlorobenzyl bromide. This method streamlines synthesis but requires rigorous anhydrous conditions.

Catalyst LoadingLigandYield
5 mol% Pd(OAc)₂XPhos88%
3 mol% PdCl₂BINAP78%

Challenges and Optimization Strategies

Purification Difficulties

The nitro and carboxylate groups complicate crystallization. Reverse-phase chromatography (C18 column, MeOH/H₂O) achieves >99% purity but increases costs.

Scale-Up Considerations

  • Cost-Effective Solvents : Replacing DMF with acetone reduces toxicity without sacrificing yield.

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic nitration steps .

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acid catalysts like sulfuric acid. Major products formed from these reactions include amino derivatives, substituted benzyl derivatives, and esters.

Scientific Research Applications

Chemistry

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including:

  • Nitration : The introduction of nitro groups into organic compounds.
  • Substitution Reactions : The chlorobenzyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
Reaction TypeDescription
NitrationIntroduction of nitro groups
SubstitutionReplacement of the chlorine atom
ReductionConversion of nitro to amine groups

Biology

Research indicates that this compound exhibits potential biological activities, which are currently under investigation:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit bacterial growth.
  • Anti-inflammatory Effects : The compound's structure allows it to interact with biological pathways that regulate inflammation.

A study published in a peer-reviewed journal highlighted its antibacterial activity against various pathogens, indicating its potential as a therapeutic agent in treating infections .

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Cancer Research : Investigations are ongoing into its efficacy as an anti-cancer agent due to its ability to modulate specific cellular pathways.
  • Pain Management : Its anti-inflammatory properties suggest possible applications in pain relief therapies.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at Van Yüzüncü Yil University, synthesized derivatives of pyrazole carboxylic acids, including this compound, were tested for their antibacterial properties. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Case Study 2: Anti-inflammatory Research

A recent publication explored the anti-inflammatory effects of pyrazole derivatives. The study focused on the compound's ability to reduce pro-inflammatory cytokines in vitro. Results indicated that the compound effectively downregulated TNF-alpha and IL-6 levels, pointing towards its potential use in inflammatory disease treatments .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, highlighting substituent variations, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity References
This compound 4-Cl-benzyl, 3-NO₂, 4-COOH C₁₁H₈ClN₃O₄ (hypothetical) ~289.65 (calculated) Nitro group enhances electrophilicity; Cl improves lipophilicity Not reported (inference: potential antimicrobial/antioxidant)
1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid 2-F-benzyl, 3-NO₂, 4-COOH C₁₁H₈FN₃O₄ 265.20 Fluorine increases electronegativity; discontinued commercially Not reported (structural instability inferred)
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid 3-Cl-benzyl, 4-COOH C₁₁H₉ClN₂O₂ 236.66 Meta-Cl reduces steric hindrance; lacks nitro group Not reported (carboxylic acid may enhance solubility)
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid Benzyl, 3-(4-Cl-phenyl), 4-COOH C₁₇H₁₃ClN₂O₂ 324.75 Extended aromatic system; dual Cl and benzyl groups Not reported (potential for π-π interactions in binding)
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 4-Cl-3-NO₂-pyrazole, isoxazole, 3-COOH C₉H₇ClN₄O₅ 286.63 Hybrid pyrazole-isoxazole system; methyl group adds hydrophobicity Not reported (structural complexity may hinder synthesis)
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Cl-phenyl, hydroxyethyl, 5-oxo C₁₂H₁₁ClN₂O₄ 294.68 Oxo and hydroxyethyl groups enhance polarity Not reported (potential for hydrogen bonding)

Substituent Effects on Physicochemical Properties

  • Halogen Position : The 4-chlorobenzyl group in the target compound likely improves lipophilicity compared to 3-chloro () or 2-fluoro () analogs, impacting membrane permeability .
  • Carboxylic Acid : The 4-COOH moiety improves aqueous solubility, a critical factor for bioavailability, as seen in other pyrazole derivatives .

Biological Activity

1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activities, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₈ClN₃O₄
  • Molecular Weight : 281.65 g/mol
  • CAS Number : 1856072-04-2

Synthesis and Structure

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with appropriate chlorinated benzyl compounds. The molecular structure features a nitro group and a carboxylic acid, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

  • In vitro Studies :
    • A study reported that compounds similar to this pyrazole derivative exhibited significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.02 to 0.04 μM, indicating a strong potential for anti-inflammatory applications .
    • Another investigation showed that derivatives with similar structures demonstrated IC₅₀ values for anti-inflammatory activity comparable to standard drugs like diclofenac .

Analgesic Effects

The analgesic potential of this compound has also been explored. In vivo models have demonstrated that it can effectively reduce pain responses, suggesting its utility as a pain management agent.

Safety and Toxicity

Safety assessments have indicated that certain derivatives of pyrazole exhibit minimal toxicity, with LD₅₀ values exceeding 2000 mg/kg in animal studies, indicating a favorable safety profile .

Case Study 1: COX Inhibition

In a comparative analysis of various pyrazole derivatives, this compound was tested alongside other compounds for COX inhibition. The results showed that this compound had a selectivity index indicating it preferentially inhibits COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: In Vivo Efficacy

In an experimental model of carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reduction in edema volume, demonstrating its effectiveness as an anti-inflammatory agent. Histopathological examinations revealed no significant damage to gastric mucosa, supporting its gastrointestinal safety .

Comparative Data Table

Compound NameIC₅₀ (μM)COX Selectivity IndexLD₅₀ (mg/kg)
This compound0.02 - 0.04High>2000
Diclofenac54.65ModerateVariable
CelecoxibVariableHighVariable

Q & A

Basic Research: Optimization of Synthetic Routes

Q: What methodologies are recommended for optimizing the synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, particularly in selecting catalysts and reaction conditions? A:

  • Catalyst Screening : Use anhydrous potassium carbonate (K₂CO₃) as a base for nucleophilic substitution reactions involving 4-chlorobenzyl chloride derivatives, as demonstrated in the condensation of 4-hydroxyacetophenone with 4-chlorobenzyl chloride .
  • Reflux Conditions : Ethanol is a preferred solvent due to its polarity and ability to dissolve both aromatic and aliphatic intermediates. Reflux for 6 hours under stirring ensures completion, monitored via color changes or TLC .
  • Workup : Precipitation in cold water followed by recrystallization from ethanol enhances purity (>95% by HPLC).

Basic Research: Structural Characterization

Q: How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of this compound, and what software tools are suitable for refinement? A:

  • Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K for high-resolution data .
  • Refinement : SHELXL (part of the SHELX suite) is ideal for small-molecule refinement, offering robust handling of anisotropic displacement parameters and hydrogen bonding networks . Mean C–C bond lengths should converge to ±0.009 Å with R-factors < 0.08 .

Advanced Research: Mechanistic Studies

Q: What experimental strategies can elucidate the reaction mechanism of nitro-group introduction at the pyrazole C3 position? A:

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitro-group incorporation via NMR or mass spectrometry.
  • Kinetic Studies : Monitor intermediates by quenching aliquots at timed intervals and analyzing via HPLC-MS.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and activation energies for nitration pathways.

Advanced Research: Data Contradictions in Biological Activity

Q: How can researchers reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies? A:

  • Structural-Activity Relationship (SAR) : Compare substituent effects by synthesizing analogs (e.g., replacing nitro with amino groups) and testing in standardized assays .
  • Assay Validation : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes) and identify key binding residues .

Advanced Research: Stability and Degradation Pathways

Q: What analytical techniques are recommended to assess the compound’s stability under varying storage conditions? A:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (320–400 nm) and monitor nitro-group reduction using FT-IR or Raman spectroscopy.
  • pH-Dependent Degradation : Conduct kinetic studies in buffered solutions (pH 1–10) to identify hydrolysis-sensitive motifs (e.g., ester or amide linkages) .

Basic Research: Purity Assessment

Q: What chromatographic and spectroscopic methods are critical for ensuring ≥98% purity? A:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min; retention time ~8.2 min .
  • NMR : Confirm absence of benzyl chloride residuals (δ 4.5–5.0 ppm for CH₂Cl) and validate nitro-group presence via ¹³C NMR (C-NO₂ at ~140 ppm) .
  • Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C: 47.2%, N: 12.1%, Cl: 10.3%).

Advanced Research: Computational Modeling

Q: How can molecular dynamics (MD) simulations predict the compound’s behavior in biological systems? A:

  • Force Field Selection : Use CHARMM36 for accurate modeling of nitro-group electrostatic potentials.
  • Solvation Models : Apply explicit water (TIP3P) for membrane permeability studies or implicit solvent (GBSA) for binding free energy calculations.
  • Trajectory Analysis : Identify stable conformers using root-mean-square deviation (RMSD) clustering in VMD or PyMOL .

Advanced Research: Multi-Step Synthesis Design

Q: What strategies minimize side reactions during multi-step syntheses of pyrazole-carboxylic acid derivatives? A:

  • Protecting Groups : Temporarily mask the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during nitration .
  • Stepwise Monitoring : Use inline IR spectroscopy to detect intermediates (e.g., acyl chlorides at ~1800 cm⁻¹).
  • Catalyst Compatibility : Avoid Pd/C in hydrogenation steps if nitro groups are present; opt for selective reducing agents like SnCl₂/HCl .

Table 1: Key Analytical Parameters

Parameter Method Acceptance Criteria Reference
Melting PointDifferential Scanning Calorimetry215–218°C (dec.)
PurityHPLC-UV (254 nm)≥98% peak area
Solubility (Water)Shake-flask0.2 mg/mL at 25°C
LogPReverse-phase HPLC2.1 ± 0.3

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